N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCKJGBPHXBTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2,6-difluoroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, resulting in the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary, but typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases, affecting cell cycle regulation and potentially leading to anti-cancer effects .
Comparison with Similar Compounds
Limitations and Unresolved Questions
- The provided evidence lacks direct data on the target compound’s synthesis, yield, or biological activity.
- 1-Nitronaphthalene () appears unrelated structurally or functionally, suggesting either a data inclusion error or an unexplored niche comparison (e.g., toxicity or aromatic interactions).
Biological Activity
N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 301 Da
- LogP : 4.86 (indicating lipophilicity)
- Polar Surface Area : 29 Ų
- Hydrogen Bond Donors/Acceptors : 1/1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of fluorine atoms enhances the compound's binding affinity to proteins, which may lead to the modulation of several biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
2. Antimicrobial Studies
In vitro testing against Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This suggests a promising application in treating bacterial infections.
3. Neuroprotective Effects
An animal model study indicated that administration of the compound reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. This highlights its potential therapeutic role in neurodegenerative disorders.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(2,4-difluorophenyl)-1-phenylcarbamate | Moderate anticancer properties | Less potent than the target compound |
| N-(2-fluorophenyl)-1-cyclopentane-1-carboxamide | Limited antimicrobial activity | Lacks fluorine substitution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide and its structural analogs?
- Methodological Answer : The synthesis typically involves coupling a cyclopentane-carboxylic acid derivative with a substituted aniline. For example, analogous compounds (e.g., pyrazole-carboxamides) are synthesized via acid-chloride intermediates using coupling reagents like HATU or EDCI, followed by purification via column chromatography. Microwave-assisted synthesis has been employed for structurally related fluorinated carboxamides, improving reaction efficiency and yield (e.g., 26% yield reported for a pyrazole analog) . Optimizing solvent systems (e.g., DMF or THF) and temperature gradients can enhance reaction specificity.
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-ESI-MS) is critical for confirming molecular weight and fragmentation patterns (e.g., m/z 339.2 [M + H]+ observed for a pyrazole analog) . Nuclear magnetic resonance (NMR), particularly ¹⁹F NMR, can resolve fluorinated substituent positions. Purity assessment via HPLC with UV detection (e.g., λ = 254 nm) and comparison to NIST reference spectra for cyclopentanecarboxamide derivatives ensures accuracy .
Q. What is the known biological activity of this compound?
- Methodological Answer : Fluorinated carboxamides exhibit diverse bioactivities. For example, analogs like N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide show photosynthetic electron transport (PET) inhibition (IC₅₀ = 44.2 µM) in spinach chloroplasts, targeting photosystem II in thylakoid membranes. In contrast, the 2,6-difluoro isomer displayed reduced activity (IC₅₀ = 904 µM), highlighting substituent position sensitivity .
Advanced Research Questions
Q. How do substituent positions on the difluorophenyl ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that meta-fluorine substitution (e.g., 2,5-difluoro) enhances PET inhibition compared to ortho-substitution (2,6-difluoro). Computational docking can model interactions with photosystem II proteins (e.g., D1/D2 subunits), while in vitro assays under standardized light and chloroplast preparation protocols validate activity .
Q. What experimental strategies address low yields in the coupling step during synthesis?
- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity of the aniline. Strategies include:
- Using in situ activation of carboxylic acids with CDI or T3P.
- Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring to improve reactivity.
- Employing microwave irradiation to reduce reaction time and byproduct formation, as demonstrated for related fluorinated carboxamides .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., chloroplast isolation methods, light intensity). To mitigate:
- Standardize protocols using reference inhibitors (e.g., DCMU for PET inhibition).
- Validate compound solubility in assay buffers via dynamic light scattering (DLS).
- Cross-reference IC₅₀ values with structurally characterized analogs (e.g., hydroxyl-naphthalene carboxanilides) .
Q. How to design experiments to determine the mechanism of action for this compound?
- Methodological Answer :
- In vitro assays : Measure oxygen evolution in isolated chloroplasts to confirm photosystem II targeting.
- Binding studies : Use radiolabeled [¹⁴C]-herbicides (e.g., atrazine) for competitive displacement assays.
- Computational modeling : Perform molecular dynamics simulations with PSII crystal structures (e.g., PDB 3ARC) to identify binding pockets.
- Mutagenesis : Engineer Chlamydomonas strains with D1 protein mutations to test resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
